molecular formula C18H14Cl2N4OS B10868551 3-(2,4-Dichlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,4-Dichlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B10868551
M. Wt: 405.3 g/mol
InChI Key: JNGLISISZBJLHF-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with thiosemicarbazides. One common method involves the reaction of 2,4-dichlorobenzaldehyde with 4-propoxyphenylhydrazine to form the corresponding hydrazone, which is then cyclized with thiosemicarbazide under acidic conditions to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl rings .

Scientific Research Applications

3-(2,4-Dichlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Exhibits antimicrobial activity, making it useful in studying bacterial and fungal infections.

    Medicine: Potential therapeutic agent for treating infections and possibly other diseases.

    Industry: Can be used in the development of new pesticides and herbicides.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with microbial enzymes and proteins. Molecular docking studies have shown that this compound binds strongly to bacterial proteins, inhibiting their function and leading to the death of the microorganism. The exact molecular targets and pathways are still under investigation, but it is believed to disrupt essential processes such as cell wall synthesis and protein function .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(4-Propoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole

Uniqueness

3-(2,4-Dichlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its dual phenyl substitution, which enhances its biological activity compared to other similar compounds. The presence of both dichlorophenyl and propoxyphenyl groups contributes to its potent antimicrobial properties .

Properties

Molecular Formula

C18H14Cl2N4OS

Molecular Weight

405.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-6-(4-propoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H14Cl2N4OS/c1-2-9-25-13-6-3-11(4-7-13)17-23-24-16(21-22-18(24)26-17)14-8-5-12(19)10-15(14)20/h3-8,10H,2,9H2,1H3

InChI Key

JNGLISISZBJLHF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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